molecular formula C9H10N4 B12365163 1H-1,2,3-Triazole-5-carbonitrile, 4-phenyl-

1H-1,2,3-Triazole-5-carbonitrile, 4-phenyl-

Cat. No.: B12365163
M. Wt: 174.20 g/mol
InChI Key: HFALXHMXQQOHMH-UHFFFAOYSA-N
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Description

4-Phenyl-1H-1,2,3-triazole-5-carbonitrile is a heterocyclic compound with the molecular formula C9H6N4. It is characterized by a triazole ring substituted with a phenyl group at the 4-position and a cyano group at the 5-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1H-1,2,3-triazole-5-carbonitrile typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of phenyl azide with ethyl cyanoacetate in the presence of a copper(I) catalyst. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1H-1,2,3-triazole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Scientific Research Applications

4-Phenyl-1H-1,2,3-triazole-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

5-phenyltriazolidine-4-carbonitrile

InChI

InChI=1S/C9H10N4/c10-6-8-9(12-13-11-8)7-4-2-1-3-5-7/h1-5,8-9,11-13H

InChI Key

HFALXHMXQQOHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(NNN2)C#N

Origin of Product

United States

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